methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate
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Overview
Description
The compound contains a 1,4-dihydropyridine (1,4-DHP) moiety, which is a notable organic scaffold with diverse pharmaceutical applications . It also contains a sulfonyl group and a benzothiophene group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,4-DHP moiety is known to undergo various reactions due to its structural and functional modifications .Scientific Research Applications
Neurodegenerative Diseases: Parkinson’s Disease Research
Background:: “Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate” (let’s call it MPTP for brevity) is a tetrahydropyridine derivative. It serves as a precursor to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion), which specifically damages dopaminergic neurons in the substantia nigra of the brain, mimicking Parkinson’s disease symptoms .
Applications::- Parkinson’s Disease Modeling :
- Researchers use MPTP to create animal models of Parkinson’s disease. MPTP-induced neurotoxicity leads to dopaminergic neuronal damage in the striatum and substantia nigra, providing insights into disease mechanisms .
- Studies investigate the effects of MPTP on microglial innate immune memory and explore potential protective agents .
- Behavioral Studies :
- MPTP-treated mice exhibit behavioral impairments correlated with neurochemical deficits. Researchers study these effects to understand disease progression and potential interventions .
- Investigations explore the impact of MPTP on behavior related to neurochemical defects .
- Neuroprotective Mechanisms :
- Inflammation and Immune Response :
- MPTP triggers inflammation, excitotoxicity, and oxidative stress. It leads to mitochondrial apoptosis and the formation of inclusion bodies in dopaminergic neurons .
- Investigations focus on microglial activation and the NLRP3 inflammasome in MPTP-induced neurodegeneration .
Medicinal Chemistry and Drug Development
Background:: The compound’s heterocyclic structure makes it interesting for drug development. Researchers explore its potential pharmacological activities.
Applications::- Anti-HIV and Antiviral Agents :
- Antibacterial and Antitubercular Properties :
- Anticancer Research :
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, 1,4-DHP compounds have various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(17-9-5-6-10-18(17)27-19)28(24,25)22-13-11-16(12-14-22)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAISZPRCJOIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate |
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